molecular formula C12H14O3 B8724738 Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate CAS No. 565450-40-0

Methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate

Cat. No. B8724738
Key on ui cas rn: 565450-40-0
M. Wt: 206.24 g/mol
InChI Key: CYKLYUBSKSCOPC-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

To a stirred mixture of T23.1 (0.460 g, 2 mmol) in MeOH (8 mL) was added PPTS (0.04 g, 0.2 mmol). The reaction mixture was then stirred for 24 hours and then concentrated in vacuo. The residue was purified on silica gel (0-20% EtOAc in hexanes) to yield T23.2 as a colorless oil (0.320 g, 98% yield).
Name
T23.1
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])=[CH:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[O:14]C1CCCCO1)[C:7]([O:9][CH3:10])=[O:8].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CO>[OH:14][C:13]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[CH:3]=[C:2]([CH3:21])[CH3:1] |f:1.2|

Inputs

Step One
Name
T23.1
Quantity
0.46 g
Type
reactant
Smiles
CC(=CC=1C=C(C(=O)OC)C=CC1OC1OCCCC1)C
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.04 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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